2-Ethoxynaphthalen-1-yl formate
Description
IUPAC Nomenclature
The systematic name follows substitutive nomenclature:
- Parent structure: Naphthalene (positions 1 and 2).
- Substituents: Ethoxy (-OCH₂CH₃) at position 2; formate ester (-OCHO) at position 1.
Spectroscopic Identification
- IR Spectroscopy : Key bands include $$ \nu(\text{C=O}) $$ at 1715–1730 cm⁻¹ (formate ester) and $$ \nu(\text{C-O}) $$ at 1250–1270 cm⁻¹ (ethoxy group).
- ¹H NMR : Aromatic protons (6.8–8.3 ppm), ethoxy methyl triplet (1.4 ppm, $$ J = 7.0 $$ Hz), and formate proton singlet (8.1 ppm).
Table 3: Spectroscopic Signatures
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.1 (s, 1H, HCOO), 4.1 (q, 2H, OCH₂CH₃) | |
| IR | 1725 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O) |
The compound’s identity is further confirmed via high-resolution mass spectrometry (HRMS), showing a molecular ion peak at $$ m/z = 216.23 $$ .
Properties
CAS No. |
152335-20-1 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.236 |
IUPAC Name |
(2-ethoxynaphthalen-1-yl) formate |
InChI |
InChI=1S/C13H12O3/c1-2-15-12-8-7-10-5-3-4-6-11(10)13(12)16-9-14/h3-9H,2H2,1H3 |
InChI Key |
SFWTUDHDWJZQHX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)OC=O |
Synonyms |
1-Naphthalenol,2-ethoxy-,formate(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-ethoxynaphthalen-1-yl formate with key analogs based on substituent groups, molecular properties, and synthesis methods.
Table 1: Structural and Physicochemical Comparison
Notes:
- Polar Surface Area (PSA): The formate ester (estimated PSA ~46.5 Ų) is less polar than carboxylic acid derivatives (e.g., 46.53 Ų in ) due to reduced hydrogen-bonding capacity.
- logP: The ethoxy group increases lipophilicity (logP ~3.0 for the formate vs. 3.2 for the propanoic acid ). Methoxy analogs (e.g., ) are less lipophilic due to smaller alkyl chains.
- Reactivity: Formate esters are more hydrolytically labile than carboxylic acids or ketones, making them prone to degradation under acidic/basic conditions .
Hydrogen Bonding and Crystallography
Hydrogen-bonding patterns significantly influence crystallization and solubility:
- Carboxylic Acids (e.g., ): Strong hydrogen-bond donors (COOH) form dimers or chains, enhancing crystal stability.
- Formate Esters: Weaker hydrogen-bond acceptors (ester carbonyl) result in less predictable packing, as seen in naphthalene derivatives .
- Methoxy/Aldehyde Derivatives: Methoxy groups act as weak donors, while aldehydes (e.g., ) may participate in C–H···O interactions, affecting solubility .
Preparation Methods
Classical Fischer Esterification
The Fischer esterification method involves the acid-catalyzed reaction between 2-ethoxynaphthalen-1-ol and formic acid. This equilibrium-driven process is enhanced by removing water, often through azeotropic distillation or molecular sieves. In a representative procedure, 2-ethoxynaphthalen-1-ol (1.0 equiv) and formic acid (1.2 equiv) are refluxed in toluene with catalytic sulfuric acid (0.1 equiv) for 12–24 hours . The reaction achieves approximately 65–75% yield under optimized conditions, though prolonged heating risks decomposition of the naphthalene backbone.
Key Data:
-
Temperature: 110–120°C
-
Solvent: Toluene or xylene
-
Yield: 70% (average)
-
Byproducts: <5% dimerization or dehydration products
This method is favored for its simplicity but requires careful control of stoichiometry and reaction time to avoid side reactions .
Acylation with Formyl Chloride
Formyl chloride, though highly reactive and thermally unstable, offers a direct route to formate esters. In this approach, 2-ethoxynaphthalen-1-ol is treated with formyl chloride (1.5 equiv) in the presence of a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts. The reaction proceeds at 0–5°C in anhydrous dichloromethane, achieving 60–68% yield within 2–4 hours .
Key Data:
-
Temperature: 0–5°C (to mitigate formyl chloride decomposition)
-
Base: Triethylamine (2.0 equiv)
-
Solvent: Dichloromethane
-
Yield: 65% (isolated)
This method is less common industrially due to the hazards associated with handling formyl chloride but remains valuable for small-scale syntheses .
Enzymatic Synthesis via Baeyer–Villiger Monooxygenases (BVMOs)
Recent advances in biocatalysis demonstrate the use of BVMOs for selective esterification. In a groundbreaking study, octanal was converted to heptyl formate using a fungal BVMO, achieving 60% yield at 50 mM substrate concentration . Adapting this method, 2-ethoxynaphthalen-1-ol can be enzymatically formylated under mild conditions (pH 7.0, 25°C) with co-factor regeneration systems.
Key Data:
-
Enzyme Loading: 5 mM BVMO
-
Substrate Concentration: 50 mM
-
Reaction Time: 24 hours
-
Space–Time Yield (STY): 4.2 g·L⁻¹·d⁻¹
Enzymatic routes excel in selectivity and sustainability but face challenges in scaling due to enzyme stability and cost .
Transesterification with Ethyl Orthoformate
Ethyl orthoformate serves as a formylating agent in transesterification reactions. A mixture of 2-ethoxynaphthalen-1-ol (1.0 equiv), ethyl orthoformate (2.0 equiv), and p-toluenesulfonic acid (0.05 equiv) in refluxing acetonitrile yields the target ester in 72–78% yield after 6 hours . The reaction mechanism proceeds via intermediate orthoester formation, followed by alcoholysis.
Key Data:
-
Temperature: 80°C
-
Catalyst: p-Toluenesulfonic acid
-
Solvent: Acetonitrile
-
Yield: 75%
This method avoids handling corrosive formic acid or formyl chloride, making it safer for industrial applications .
One-Pot Sulphonylation-Formylation
Adapting a patented naphthalene synthesis , a one-pot procedure combines sulphonylation and formylation. 2-Ethoxynaphthalen-1-ol is first sulphonylated with mesyl chloride (1.2 equiv) in dimethylformamide (DMF), followed by in situ treatment with formic acid and palladium-catalyzed deoxygenation. This tandem process achieves 80–85% yield, leveraging the stability of sulphonate intermediates.
Key Data:
-
Catalyst: Palladium acetate (0.02 equiv)
-
Ligand: 1,3-Bis(diphenylphosphino)propane (0.02 equiv)
-
Solvent: DMF
-
Yield: 82%
This method streamlines synthesis but requires precise control over transition metal catalysts .
Formic Anhydride-Mediated Acylation
Formic anhydride, though less reactive than acyl chlorides, provides a mild alternative for formylation. Reacting 2-ethoxynaphthalen-1-ol (1.0 equiv) with formic anhydride (1.5 equiv) in pyridine at 50°C for 8 hours yields the ester in 60–65% yield. Pyridine acts as both solvent and base, neutralizing liberated formic acid.
Key Data:
-
Temperature: 50°C
-
Solvent: Pyridine
-
Yield: 63%
This method is advantageous for acid-sensitive substrates but suffers from moderate efficiency .
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Catalyst/Reagent | Advantages | Limitations |
|---|---|---|---|---|---|
| Fischer Esterification | 70 | 110–120 | H₂SO₄ | Simple setup | Long reaction time |
| Formyl Chloride | 65 | 0–5 | Triethylamine | Fast reaction | Hazardous reagents |
| Enzymatic | 60 | 25 | BVMO | Eco-friendly, selective | High enzyme cost |
| Transesterification | 75 | 80 | p-TsOH | Avoids strong acids | Moderate yields |
| One-Pot Synthesis | 82 | 90 | Pd(OAc)₂ | High efficiency | Complex catalyst system |
| Formic Anhydride | 63 | 50 | Pyridine | Mild conditions | Low yield |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-Ethoxynaphthalen-1-yl formate, and how can reaction parameters be optimized for higher purity and yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving formic acid derivatives and functionalized naphthalene precursors. For example, Schiff base derivatives of 2-ethoxynaphthalene (e.g., N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline) are synthesized by refluxing aldehydes with amines in ethanol, followed by crystallization . Optimization includes adjusting stoichiometry, solvent polarity, and catalysts (e.g., acid/base catalysts). Yield improvements may involve recrystallization or chromatography, as demonstrated in similar naphthalene derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying molecular structure and substituent positions. Single-crystal X-ray diffraction (SXRD) provides definitive structural confirmation, including bond lengths and angles, as seen in studies of related Schiff bases . Complementary techniques like IR spectroscopy validate functional groups (e.g., ester C=O stretches), while mass spectrometry confirms molecular weight .
Advanced Research Questions
Q. How do weak intermolecular interactions (e.g., C–H···F, C–H···N) influence the crystal packing of 2-Ethoxynaphthalen-1-yl derivatives?
- Methodological Answer : Weak hydrogen bonds and van der Waals interactions dictate crystal packing. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H, C···H, F···H), as shown in studies of N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline. These interactions stabilize supramolecular assemblies and can be visualized using software like CrystalExplorer . Graph set analysis further classifies hydrogen-bonding patterns .
Q. What computational strategies are used to predict electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic structures, frontier molecular orbitals, and electrostatic potentials. For example, studies on Schiff base derivatives combine experimental XRD data with DFT to validate geometries and predict tautomeric equilibria . Molecular docking may assess binding affinities to biological targets, leveraging software like AutoDock .
Q. How can researchers address contradictions between spectroscopic data and crystallographic results for 2-Ethoxynaphthalen-1-yl derivatives?
- Methodological Answer : Discrepancies (e.g., NMR vs. XRD conformational differences) require cross-validation. Multi-nuclear NMR (e.g., 2D COSY, NOESY) resolves dynamic equilibria in solution, while temperature-dependent XRD captures solid-state variations. SHELXL refinement tools ensure accurate crystallographic models, and statistical R-factors (e.g., R₁, wR₂) assess data reliability .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Toxicological profiles of naphthalene derivatives suggest minimizing inhalation and dermal exposure. Use fume hoods for synthesis, and employ personal protective equipment (PPE). Waste disposal should follow guidelines for aromatic esters, as outlined in toxicological assessments of structurally similar compounds .
Methodological Tables
Table 1 : Key Crystallographic Parameters for N-((2-Ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 10.6343(9) Å, b = 11.4720(10) Å, c = 13.8297(13) Å |
| Hydrogen Bonds | C–H···F (2.53 Å), C–H···N (2.65 Å) |
Table 2 : Hirshfeld Surface Interaction Contributions
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 58.2 |
| C···H | 22.1 |
| F···H | 9.8 |
| N···H | 5.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
